N-(5-oxo-1-phenylpyrrolidin-3-yl)-4-(piperidine-1-sulfonyl)benzamide
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Overview
Description
N-(5-oxo-1-phenylpyrrolidin-3-yl)-4-(piperidine-1-sulfonyl)benzamide is a complex organic compound that features a pyrrolidinone ring, a phenyl group, a piperidine sulfonyl group, and a benzamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-oxo-1-phenylpyrrolidin-3-yl)-4-(piperidine-1-sulfonyl)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenyl Group: This step might involve Friedel-Crafts acylation or alkylation reactions.
Sulfonylation of Piperidine: The piperidine ring can be sulfonylated using sulfonyl chlorides under basic conditions.
Coupling Reactions: The final step would involve coupling the pyrrolidinone derivative with the sulfonylated piperidine and benzamide using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the phenyl or piperidine rings.
Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidinone or benzamide moieties.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be studied for its potential interactions with biological macromolecules like proteins or nucleic acids.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer activities.
Industry
In industry, it might find applications in the development of new materials, catalysts, or pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve interactions with specific molecular targets like enzymes, receptors, or ion channels. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(5-oxo-1-phenylpyrrolidin-3-yl)-4-(piperidine-1-sulfonyl)benzamide analogs: Compounds with similar structures but different substituents.
Benzamide derivatives: Compounds with variations in the benzamide moiety.
Pyrrolidinone derivatives: Compounds with different substituents on the pyrrolidinone ring.
Uniqueness
The uniqueness of this compound might lie in its specific combination of functional groups, which could confer unique biological or chemical properties.
Properties
IUPAC Name |
N-(5-oxo-1-phenylpyrrolidin-3-yl)-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c26-21-15-18(16-25(21)19-7-3-1-4-8-19)23-22(27)17-9-11-20(12-10-17)30(28,29)24-13-5-2-6-14-24/h1,3-4,7-12,18H,2,5-6,13-16H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYLWEMSTXJRDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3CC(=O)N(C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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